molecular formula C8H6BrNO B15046788 3-Bromo-2-cyanobenzyl alcohol

3-Bromo-2-cyanobenzyl alcohol

Cat. No.: B15046788
M. Wt: 212.04 g/mol
InChI Key: JMAWZVCZLOEOCE-UHFFFAOYSA-N
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Description

3-Bromo-2-cyanobenzyl alcohol is an organic compound with the molecular formula C8H6BrNO. It is characterized by the presence of a bromine atom, a cyano group, and a hydroxyl group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-cyanobenzyl alcohol can be synthesized through various methods. One common approach involves the bromination of 2-cyanobenzyl alcohol. This reaction typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-cyanobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyanobenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the cyano and bromine groups can participate in electrophilic and nucleophilic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

  • 2-Bromo-6-hydroxymethylbenzonitrile
  • 3-Bromo-4-cyanobenzyl alcohol
  • 2-Cyano-3-bromobenzyl alcohol

Comparison: 3-Bromo-2-cyanobenzyl alcohol is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

2-bromo-6-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C8H6BrNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,11H,5H2

InChI Key

JMAWZVCZLOEOCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)CO

Origin of Product

United States

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